molecular formula C19H19N3O4 B11294906 N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11294906
M. Wt: 353.4 g/mol
InChI Key: NGRKBZVHDZKODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. The oxadiazole ring is known to interact with various biological macromolecules, affecting their function and leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-2-(1H-indol-3-yl)-acetamide
  • 3,5-dichloro-N-[3-(5-cyclohexyl-[1,3,4]oxadiazol-2-yl)-phenyl]-benzenesulphonamide

Uniqueness

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide is unique due to the presence of both the ethoxyphenyl and methylphenoxyacetamide groups, which confer specific chemical and biological properties. These substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable candidate for various applications .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C19H19N3O4/c1-3-24-15-9-7-14(8-10-15)18-21-19(22-26-18)20-17(23)12-25-16-6-4-5-13(2)11-16/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

NGRKBZVHDZKODZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.